molecular formula C11H24Cl2N2O2 B2435600 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride CAS No. 1909337-18-3

4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride

Cat. No.: B2435600
CAS No.: 1909337-18-3
M. Wt: 287.23
InChI Key: VCXWXEZKPGTJRP-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is a piperazine-based organic compound offered as a research chemical. Piperazine derivatives are a significant class of compounds in medicinal chemistry due to their versatile biological activities and presence in various therapeutic agents . These structures are frequently explored as key building blocks and intermediates in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and antiparasitic drugs . The specific physicochemical properties and research applications of this compound are currently under characterization. The propan-2-yl (isopropyl) group on the piperazine ring and the dihydrochloride salt form are features often incorporated to influence the compound's solubility, stability, and overall pharmacokinetic profile. This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Handling Precautions: For safe handling, researchers should consult the relevant Safety Data Sheet (SDS). Standard laboratory practices, including the use of personal protective equipment, are recommended.

Properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXWXEZKPGTJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride typically involves the reaction of 4-(Propan-2-yl)piperazine with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified through crystallization or chromatography techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group in 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride undergoes amide formation via activation and coupling with amines. A common method involves 1,1′-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with amine derivatives . For example:

  • Reagents : CDI, THF, amine (e.g., 3H-spiro[isobenzofuran-1,4′-piperidine])

  • Conditions : Stirred overnight at room temperature .

  • Product : Amide derivatives (e.g., 4-(1H-indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butan-1-one) .

Alternative coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) have been used to synthesize fluorescent amides by reacting the amine intermediate with fluorophores like Bodipy-TR or Cyanine derivatives .

Alkylation Reactions

The piperazine nitrogen in the compound can undergo alkylation. For instance:

  • Reagents : Alkyl halides (e.g., 3-Br-proprionitrile)

  • Conditions : Alkylation under basic conditions (e.g., TBAB and KOH) .

  • Product : Alkylated piperazine derivatives (e.g., intermediates with nitrile or amine functionalities) .

Deprotection and Functionalization

The synthesis often involves deprotection steps. For example, t-butyl esters are removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid for subsequent coupling . This step is critical for generating reactive intermediates.

Reduction and Functional Group Transformations

Reduction of nitriles or amides to amines has been reported. For example:

  • Reagents : BH₃·DMS (borane dimethylsulfide complex)

  • Conditions : One-step reduction under controlled conditions .

  • Product : Amine derivatives (e.g., intermediates for fluorescent probe synthesis) .

Physical and Chemical Stability

The dihydrochloride salt form enhances solubility and stability, enabling efficient reaction setups. The compound’s stability under basic (e.g., DIPEA) or acidic (e.g., TFA) conditions depends on the reaction type and functional groups involved .

Data Table: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Amide Coupling CDI, THF, amine, overnight RTAmide derivatives (e.g., fluorescent probes)
Alkylation Alkyl halides, TBAB, KOHAlkylated piperazine derivatives
Deprotection TFA 10% in CH₂Cl₂Free carboxylic acid for coupling
Reduction BH₃·DMS, single-stepAmine intermediates

Scientific Research Applications

Pharmacological Applications

  • Histamine Receptor Modulation
    • Research indicates that derivatives of 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid exhibit significant affinity towards histamine receptors, particularly H3 and H4 subtypes. These compounds can potentially act as antagonists or inverse agonists, influencing various physiological processes such as appetite regulation and neurotransmitter release .
  • Antidepressant Activity
    • Studies have shown that compounds similar to 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid can exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to modulate serotonin and dopamine levels in the brain, suggesting potential therapeutic applications in treating mood disorders .
  • Nucleoside Transport Inhibition
    • The compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and adenosine signaling. Inhibition of these transporters may have implications in cancer therapy and other conditions where nucleotide metabolism is dysregulated .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate piperazine derivatives. Variations in the substituents on the piperazine ring can lead to different biological activities, making this compound a versatile scaffold for drug development .

Case Studies

  • In Vivo Studies on Appetite Regulation
    • A study involving the administration of related compounds demonstrated a reduction in food intake among rats without affecting brain histamine levels. This suggests a targeted effect on appetite regulation pathways, potentially useful for obesity treatment .
  • Histamine H3 Receptor Antagonism
    • Compounds derived from this class were evaluated for their ability to antagonize histamine H3 receptors in vitro and in vivo, showing promising results that could lead to new treatments for cognitive disorders and sleep disturbances .

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]butanoic acid
  • 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Uniqueness

4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the butanoic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride, with the molecular formula C11_{11}H22_{22}N2_2O2_2·2HCl, is a synthetic compound notable for its diverse applications in biological and medicinal research. Its structure features a piperazine ring substituted with an isopropyl group and a butanoic acid moiety, which contributes to its biological activity.

PropertyValue
Molecular Formula C11_{11}H22_{22}N2_2O2_2·2HCl
Molecular Weight 287.22 g/mol
IUPAC Name 4-(4-propan-2-ylpiperazin-1-yl)butanoic acid; dihydrochloride
InChI Key InChI=1S/C11H22N2O2.2ClH/...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for numerous physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown significant inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects on cancer cell lines, revealing that certain derivatives possess promising anticancer activity, possibly through apoptosis induction mechanisms.

Study on Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial efficacy of compounds related to piperazine derivatives. The results indicated that modifications on the piperazine ring significantly enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated inhibition zones ranging from 9 mm to 12 mm, comparable to conventional antibiotics .

Cytotoxicity Evaluation

In another investigation focused on cytotoxicity, derivatives of 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid were tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results showed varying degrees of cytotoxic effects, suggesting that structural modifications could enhance therapeutic efficacy against specific cancer types.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds can provide insights into structure-activity relationships.

CompoundAntimicrobial ActivityCytotoxicity
This compoundModerateSignificant
2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochlorideHighModerate
Benzylpiperazine derivativesLowHigh

Q & A

Q. What are the common synthetic routes for 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the piperazine ring, followed by carboxylation and salt formation. Key steps include:

  • Step 1: Reacting 4-(propan-2-yl)piperazine with a halogenated butanoic acid precursor (e.g., 4-bromobutanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the butanoic acid-piperazine intermediate .
  • Step 2: Salt formation via HCl treatment in anhydrous ethanol to yield the dihydrochloride form .
  • Purity Optimization: Use recrystallization (ethanol/water mixtures) and monitor impurities (e.g., unreacted precursors or byproducts) via reverse-phase HPLC with UV detection (210–254 nm), as described for structurally related piperazine derivatives .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and butanoic acid backbone (δ 1.8–2.2 ppm for CH₂ groups) .
  • Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (expected [M+H]⁺ ~307.2 g/mol) .
  • HPLC: Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) for purity assessment, as outlined in pharmacopeial methods for piperazine analogs .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives or optimize reaction conditions for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with cheminformatics can predict reaction pathways and transition states. For example:

  • Reaction Mechanism Prediction: Use Gaussian or ORCA software to model nucleophilic substitution energetics at the piperazine nitrogen .
  • Condition Optimization: Apply machine learning (e.g., Bayesian optimization) to screen solvent/base combinations, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows demonstrate 30–50% faster optimization for similar reactions .

Q. How can researchers resolve contradictions in biochemical pathway data when studying this compound’s mechanism of action?

Methodological Answer: Contradictions often arise from off-target effects or environmental variables (e.g., pH, redox conditions). Mitigation strategies include:

  • Target Validation: Use CRISPR-Cas9 knockout models to confirm receptor binding specificity (e.g., GPCRs or kinases commonly targeted by piperazine derivatives) .
  • Pathway Profiling: Employ phosphoproteomics or metabolomics (LC-MS/MS) to map dose-dependent changes in signaling cascades, distinguishing primary targets from secondary effects .
  • Environmental Control: Conduct assays under inert atmospheres (N₂/Ar) to prevent oxidation of the piperazine ring, which alters bioactivity .

Q. What strategies are recommended for analyzing and mitigating batch-to-batch variability in physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Stability Studies: Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products (e.g., N-oxides from piperazine oxidation) .
  • Solubility Enhancement: Screen co-solvents (PEG 400, cyclodextrins) or salt forms (e.g., besylate instead of hydrochloride) using phase-solubility diagrams .
  • Statistical Control: Implement design of experiments (DoE) to identify critical process parameters (e.g., reaction temperature, drying time) affecting crystallinity and hygroscopicity .

Q. How can researchers validate the compound’s interaction with proposed biological targets using in silico and in vitro approaches?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding modes, focusing on the piperazine moiety’s interaction with conserved residues (e.g., Asp113 in 5-HT receptors) .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., purified receptor) and measure binding kinetics (KD, kon/koff) in real-time .
  • Functional Assays: For GPCR targets, use cAMP/GTPγS accumulation assays in HEK293 cells transfected with the receptor .

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